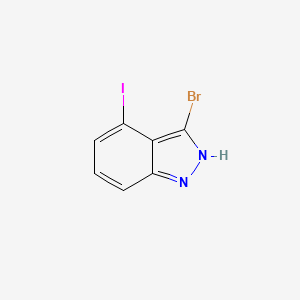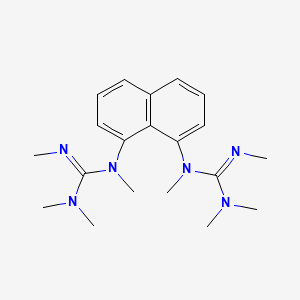
1,8-Bis(tetramethylguanidino)naphthalene
Vue d'ensemble
Description
1,8-Bis(tetramethylguanidino)naphthalene, commonly known as BTMG, is a guanidine-based compound that has gained significant attention in scientific research due to its unique chemical properties. BTMG is a white crystalline powder that is soluble in polar solvents and has a high melting point of 265°C. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
Superbasic Nature and Kinetic Activity
TMGN is recognized for its exceptional basicity and kinetic activity, making it a highly effective proton sponge. Its pK(BH(+)) value of 25.1 in MeCN signifies a basicity almost seven orders of magnitude higher than classical proton sponges like 1,8-bis(dimethylamino)-naphthalene (DMAN). This property is attributed to the sterically less crowded nature of its sp(2)-nitrogen atoms, enhancing its kinetic basicity. Such characteristics make TMGN a potent tool in studying proton exchange reactions and investigating molecular structures through crystallography and variable-temperature NMR experiments (Raab, Kipke, Gschwind, & Sundermeyer, 2002).
Catalysis and Organic Synthesis
TMGN has been utilized as a building block in creating mesoporous hybrids with strong basic properties for catalysis, particularly in C–C bond-forming reactions. Its integration into silica-based materials enhances catalytic activities for reactions like Knoevenagel, Henry (nitroaldol), and Claisen–Schmidt condensations, demonstrating its utility in organic synthesis (Gianotti, Díaz, Velty, & Corma, 2012).
Analytical Chemistry Applications
In analytical chemistry, TMGN's superbasicity has been leveraged for enhancing the sensitivity and selectivity of methods for detecting perfluorinated compounds (PFCs) in environmental samples. It offers a more sensitive alternative to other matrices in Matrix-assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) for the quantitative detection of acidic PFCs in water samples, showcasing its potential for environmental monitoring (Cao et al., 2011).
Development of Metal Complexes
Research into the development of metal complexes with TMGN has opened new avenues for studying the electronic structure and catalytic properties of these complexes. Transition metal complexes involving TMGN have been synthesized, offering insights into their structural and dynamic properties, which could be pivotal for applications in catalysis and material science (Wild et al., 2008).
Propriétés
IUPAC Name |
1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYQMVROVVJZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630610 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |
CAS RN |
442873-72-5 | |
| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



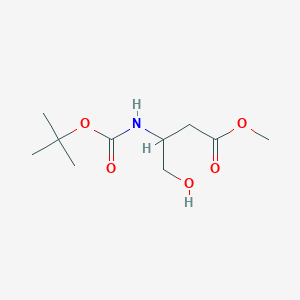

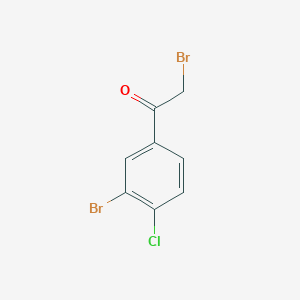



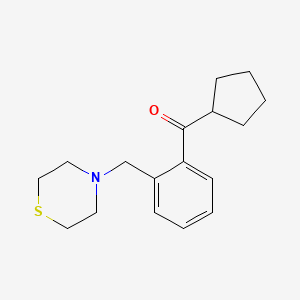

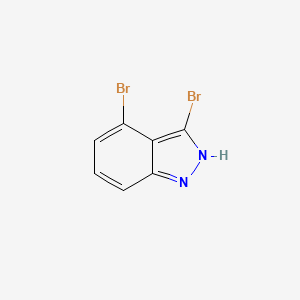


![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
